N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. The compound's IUPAC name reflects its complex structure, which includes a thiophene ring and a sulfonamide functional group. It has the CAS number 1448070-09-4 and a molecular formula of , resulting in a molecular weight of approximately 329.3 g/mol .
This compound falls under the category of sulfonamides, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. Its specific structure allows it to interact with biological systems in potentially novel ways, making it a subject of interest in medicinal chemistry.
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can be approached through various methods, often involving multi-step reactions. One common method starts with the formation of the thiophene derivative, followed by the introduction of the trifluoromethyl group and subsequent sulfonamide formation.
The molecular structure of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can be visualized using various computational chemistry tools that provide insights into its geometry and electronic properties.
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC
JGHMDGBSGCBXAU-UHFFFAOYSA-N
.This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological interactions.
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can participate in various chemical reactions due to its functional groups.
The mechanism of action for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is still under investigation, but it is hypothesized to involve interactions with specific biological targets.
Understanding the physical and chemical properties of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is crucial for its application in research.
The compound exhibits stability under standard laboratory conditions but may require careful handling due to its reactive functional groups.
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has several potential applications in scientific research:
This compound represents a promising area of study within medicinal chemistry and related fields, offering opportunities for further exploration and application in various scientific domains.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: